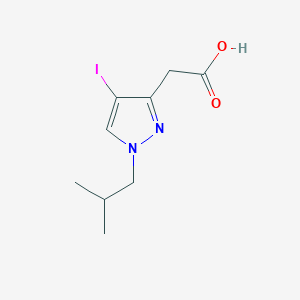

2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

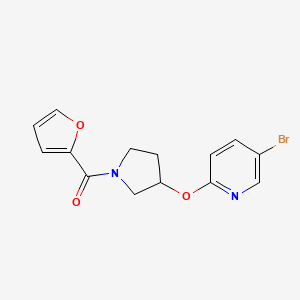

Overview

Description

“2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound that has drawn significant interest among researchers in the field of pharmacology. It is a member of pyrazoles and an organoiodine compound .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Another method involves the use of 4-Iodopyrazole in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides that act as inhibitors of c-Met .Molecular Structure Analysis

The molecular formula of “2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid” is C9H13IN2O2. The InChI code is 1S/C9H13IN2O2/c1-2-3-11-5-6(9)7(10-11)4-8(12)13/h5H,2-4H2,1H3,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Scientific Research Applications

Metal Ion Binding and Structural Analysis

Research by Boa et al. (2005) highlights the synthesis of derivatives combining pyrazol-1-ylacetic acid with dipeptides, creating ATCUN-like metal ion binding sites. This study demonstrates the structural versatility of pyrazole derivatives in forming complex geometries with metal ions, suggesting potential applications in the design of metal-binding biomolecules or catalysts (Boa, Crane, Kowalczyk, & Sultana, 2005).

Corrosion Inhibition

Lgaz et al. (2020) and Lgaz et al. (2018) explored the use of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the effectiveness of such compounds in protecting industrial materials, with implications for the development of environmentally friendly corrosion inhibitors (Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, & Chung, 2020); (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).

Catalytic Applications

Research by Xie et al. (2014) on Cu(II)/pypzacac complexes showcases the catalytic potential of pyrazole derivatives in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water. This study points to the utility of pyrazole-based compounds in facilitating green chemistry processes (Xie, Bao, Li, Tan, Li, & Lang, 2014).

Fluorescent Property Evaluation

Hasan et al. (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines, assessing their fluorescent properties. The study indicates the potential of pyrazole derivatives in developing new fluorescent materials for applications in sensing and optical devices (Hasan, Abbas, & Akhtar, 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that they may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

It’s worth noting that the compound contains a pyrazole moiety, which is a common structural element in many biologically active compounds . The iodine atom attached to the pyrazole ring could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its targets .

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that this compound could influence multiple pathways, depending on its specific targets.

Pharmacokinetics

The presence of the polar imidazole ring in similar compounds has been suggested to improve pharmacokinetic parameters, potentially helping to overcome solubility issues of poorly soluble drug entities .

Result of Action

Based on the reported activities of similar compounds , it’s possible that this compound could have a variety of effects, such as anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities.

Action Environment

It’s worth noting that the compound’s stability and reactivity could potentially be influenced by factors such as ph, temperature, and the presence of other chemical species .

properties

IUPAC Name |

2-[4-iodo-1-(2-methylpropyl)pyrazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-6(2)4-12-5-7(10)8(11-12)3-9(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZMKMPSDQSJHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)CC(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)

![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)

![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one](/img/structure/B2894024.png)

![2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2894028.png)

![1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2894033.png)

![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894035.png)